3-Trifluoromethoxy-propane-1-sulfonyl chloride 3-Trifluoromethoxy-propane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16698362
InChI: InChI=1S/C4H6ClF3O3S/c5-12(9,10)3-1-2-11-4(6,7)8/h1-3H2
SMILES:
Molecular Formula: C4H6ClF3O3S
Molecular Weight: 226.60 g/mol

3-Trifluoromethoxy-propane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC16698362

Molecular Formula: C4H6ClF3O3S

Molecular Weight: 226.60 g/mol

* For research use only. Not for human or veterinary use.

3-Trifluoromethoxy-propane-1-sulfonyl chloride -

Specification

Molecular Formula C4H6ClF3O3S
Molecular Weight 226.60 g/mol
IUPAC Name 3-(trifluoromethoxy)propane-1-sulfonyl chloride
Standard InChI InChI=1S/C4H6ClF3O3S/c5-12(9,10)3-1-2-11-4(6,7)8/h1-3H2
Standard InChI Key RLEMGCVGYHANFH-UHFFFAOYSA-N
Canonical SMILES C(COC(F)(F)F)CS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Expected peaks include S=O stretching (~1370 cm⁻¹ and ~1180 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for methylene protons adjacent to sulfonyl chloride (δ 3.2–3.8 ppm) and trifluoromethoxy-linked protons (δ 4.5–5.0 ppm).

    • ¹³C NMR: Quartet for CF₃ (δ 120–125 ppm, J = 280–300 Hz) and sulfonyl carbon (δ 55–60 ppm) .

  • Mass Spectrometry: Predominant fragments include [M-Cl]⁺ and [SO₂Cl]⁺ ions.

Synthesis and Manufacturing

General Synthetic Routes

Sulfonyl chlorides are typically synthesized via chlorination of thiols or sulfonic acids. For 3-trifluoromethoxy-propane-1-sulfonyl chloride, two plausible pathways emerge:

Chlorination of 3-Trifluoromethoxy-propane-1-sulfonic Acid

Reacting the corresponding sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions:

C₃H₆F₃O₃S+PCl₅C₄H₆ClF₃O₃S+POCl₃+HCl\text{C₃H₆F₃O₃S} + \text{PCl₅} \rightarrow \text{C₄H₆ClF₃O₃S} + \text{POCl₃} + \text{HCl}

This method mirrors the synthesis of 3-chloropropane-sulfonyl chloride described in Patent US3641140A, where sultones (cyclic sulfonic esters) react with chlorinating agents .

Radical Chlorination of 3-Trifluoromethoxy-propane-1-thiol

Using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of radical initiators like azobis(isobutyronitrile) (AIBN):

C₃H₆F₃OS+Cl₂AIBNC₄H₆ClF₃O₃S+HCl\text{C₃H₆F₃OS} + \text{Cl₂} \xrightarrow{\text{AIBN}} \text{C₄H₆ClF₃O₃S} + \text{HCl}

This approach aligns with methods for producing 3,3,3-trifluoropropionyl chloride, where chlorination of aldehydes is optimized at 30–70°C .

Process Optimization

  • Solvents: Non-polar media (e.g., dichloromethane, toluene) enhance selectivity by minimizing side reactions .

  • Catalysts: Dimethylformamide (DMF) or hexamethylphosphoric triamide (HMPA) accelerate chlorination kinetics .

  • Yield: Analogous syntheses report yields of 70–98%, depending on purity of starting materials and reaction control .

Physicochemical Properties

Physical Constants (Extrapolated from Analogues)

PropertyValueSource Analogue
Density1.5–1.6 g/cm³3,3-difluoro variant
Boiling Point190–210°C (at 760 mmHg)3-chloropropane-sulfonyl Cl
Melting PointNot determined (likely < 0°C)
Refractive Index1.404–1.410Fluorinated sulfonyl chlorides

Reactivity and Stability

  • Hydrolysis: Reacts violently with water to form 3-trifluoromethoxy-propane-1-sulfonic acid and HCl:

    C₄H₆ClF₃O₃S+H₂OC₃H₆F₃O₃S+HCl\text{C₄H₆ClF₃O₃S} + \text{H₂O} \rightarrow \text{C₃H₆F₃O₃S} + \text{HCl}
  • Nucleophilic Substitution: The sulfonyl chloride group undergoes reactions with amines (to form sulfonamides) and alcohols (to form sulfonate esters) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs. The trifluoromethoxy group enhances metabolic stability and lipophilicity, making this compound valuable in antiviral and anticancer agent development .

Agrochemicals

Used to derivatize herbicides and fungicides. For example, coupling with heterocyclic amines yields compounds with enhanced leaf adhesion and rainfastness .

Polymer Chemistry

As a crosslinking agent in fluoropolymer production, improving thermal and chemical resistance .

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